(5-Cyclopropyloxazol-4-yl)methanamine
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Overview
Description
(5-Cyclopropyloxazol-4-yl)methanamine is an organic compound with the molecular formula C7H10N2O It is a derivative of oxazole, featuring a cyclopropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyloxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with oxazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyloxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
(5-Cyclopropyloxazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Cyclopropyloxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropyloxazol-4-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride: A hydrochloride salt form of the compound with similar properties
Uniqueness
(5-Cyclopropyloxazol-4-yl)methanamine is unique due to its specific cyclopropyl substitution on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C7H10N2O/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3,8H2 |
InChI Key |
KYUCQLPLNZQLIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CO2)CN |
Origin of Product |
United States |
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